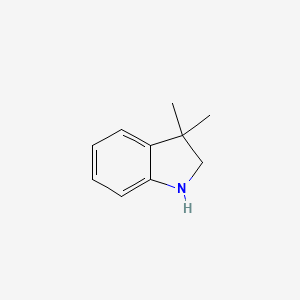

4-(Tributylstannyl)-1-tritylimidazole

Overview

Description

Tributylstannyl compounds are organotin reagents commonly used in palladium-catalyzed cross-coupling reactions . They are often used as coupling partners to introduce the butyl group into various organic substrates .

Synthesis Analysis

The synthesis of tributylstannyl compounds often involves Stille cross-coupling reactions . For example, a reaction of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine with 4-methoxy-N-(4-methoxyphenyl)-N-(4-(tributylstannyl)phenyl)aniline in the presence of dichlorobis(triphenylphosphine)palladium has been reported .Molecular Structure Analysis

The molecular structure of tributylstannyl compounds is influenced by intramolecular noncovalent interactions . These interactions significantly influence the conformation of the organic/polymeric semiconductors, which is critical to determine their physicochemical properties .Chemical Reactions Analysis

Tributylstannyl compounds participate in various chemical reactions, including carbon-carbon bond-forming radical reactions . They are also involved in reactions that introduce different substituents at specific positions .Physical And Chemical Properties Analysis

The physical and chemical properties of tributylstannyl compounds can vary. For example, 4-(Tributylstannyl)pyrimidine has a molecular weight of 369.1 g/mol .Scientific Research Applications

Synthesis and Chemical Applications

4-(Tributylstannyl)-1-tritylimidazole and its derivatives play a significant role in the field of synthetic chemistry. They serve as intermediates and reagents in various chemical reactions:

Homologation and Synthesis of Aryl Iodolactones and Tetralones : Tributylstannyl derivatives are used for the transfer of but-3-enoic acid synthons, facilitating the synthesis of aryl iodolactones or tetralones. These compounds are valuable in synthesizing key intermediates for drugs like ABT-200 (Thibonnet et al., 1996).

Preparation of Multidentate Ligands : The compound is instrumental in generating multidentate ligands featuring 4-substituted imidazole units, which are significant for biomimetic studies. This demonstrates its versatility in synthesizing a range of bi-, tri-, and pentadentate ligands (Collman et al., 1999).

Synthesis of Tetrazoles : Used in the synthesis of 5-aryl- and 5-heteroaryl-1H-tetrazoles, it demonstrates its efficacy in organic synthesis, particularly in producing a variety of heteroaromatic compounds (Bookser, 2000).

Organic and Inorganic Chemistry

Tributylstannyl-imidazole derivatives are integral in various reactions and syntheses inorganic and inorganic chemistry:

Creation of Novel Ligands and Complexes : These compounds are pivotal in forming complexes with basic ligands, leading to the creation of new structures and materials. This characteristic is essential for understanding the behavior of organotin compounds in solutions and their interaction with various ligands (Janssen et al., 1964).

Development of Stannylated Heterocycles : They are used for the preparation of stannylated heterocyclic compounds, demonstrating their importance in the synthesis of organic compounds with potential applications in medicinal and material chemistry (Reginato et al., 1995).

Applications in Physiological and Medicinal Research

While focusing on the scientific research applications of these compounds and avoiding aspects related to drug use, dosage, and side effects:

- Physiological Research Tools : Certain derivatives of 4-(Tributylstannyl)-1-tritylimidazole have been used in physiological research, particularly in understanding the regulation of terpenoid metabolism concerning phytohormones and sterols. This indicates their role in providing insights into cell division, cell elongation, and senescence processes in plants (Grossmann, 1990).

Safety And Hazards

Future Directions

properties

IUPAC Name |

tributyl-(1-tritylimidazol-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N2.3C4H9.Sn/c1-4-10-19(11-5-1)22(24-17-16-23-18-24,20-12-6-2-7-13-20)21-14-8-3-9-15-21;3*1-3-4-2;/h1-15,17-18H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZVQAZCALOGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473935 | |

| Record name | 4-(Tributylstannyl)-1-tritylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tributylstannyl)-1-tritylimidazole | |

CAS RN |

208934-35-4 | |

| Record name | 4-(Tributylstannyl)-1-tritylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]](/img/structure/B1314608.png)

![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)